molecular formula C6H10N2O3 B12902115 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate CAS No. 62243-09-8

4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B12902115
CAS No.: 62243-09-8
M. Wt: 158.16 g/mol
InChI Key: YWELGPURLKOREZ-UHFFFAOYSA-N
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Description

4,5-Dihydroisoxazol-3-yl dimethylcarbamate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroisoxazol-3-yl dimethylcarbamate typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between an allyl derivative and an aromatic nitrile oxide, which is generated from oximes by oxidation with sodium hypochlorite. The reaction proceeds under mild conditions and is highly regioselective, providing the desired product in high yields .

Industrial Production Methods: While specific industrial production methods for 4,5-dihydroisoxazol-3-yl dimethylcarbamate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds.

Scientific Research Applications

4,5-Dihydroisoxazol-3-yl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .

Comparison with Similar Compounds

    Isoxazole: A closely related compound with a similar five-membered ring structure.

    4,5-Dihydroisoxazole: Another related compound with slight structural differences.

    Dimethylcarbamate: A compound with a similar carbamate functional group but lacking the isoxazole ring.

Uniqueness: 4,5-Dihydroisoxazol-3-yl dimethylcarbamate is unique due to its combination of the isoxazole ring and the dimethylcarbamate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to inhibit certain enzymes more effectively than other isoxazole derivatives makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

62243-09-8

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

4,5-dihydro-1,2-oxazol-3-yl N,N-dimethylcarbamate

InChI

InChI=1S/C6H10N2O3/c1-8(2)6(9)11-5-3-4-10-7-5/h3-4H2,1-2H3

InChI Key

YWELGPURLKOREZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=NOCC1

Origin of Product

United States

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